molecular formula C₁₄H₂₆N₂O B019062 (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide CAS No. 136465-81-1

(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide

Cat. No. B019062
CAS RN: 136465-81-1
M. Wt: 238.37 g/mol
InChI Key: UPZBXVBPICTBDP-MCIGGMRASA-N
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Description

Synthesis Analysis

The synthesis of (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide involves alkylation reactions with various alkylating agents such as 2-iodoethanol, allyl bromide, or bromoacetaldehyde dimethylacetal. A notable method involves a reaction with BBr3 in CH2Cl2 to prepare the corresponding aldehyde of the dimethylacetal derivative, showcasing the compound's versatility in synthetic chemistry (Casper & Hitchcock, 2007).

Scientific Research Applications

  • HIV Protease Inhibitors : It is a key structural fragment in several medicinally important HIV protease inhibitors (Casper & Hitchcock, 2007).

  • Scientific Research : The synthesized compound has direct applications in scientific research, offering a route for the synthesis of functionalized 3,4-dihydroisoquinolines (Kwak, Kim, & Lee, 2002); (Lee et al., 2012).

  • Drug Candidate for Cystic Fibrosis : N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770), an investigational drug candidate, has been approved by the FDA for treating cystic fibrosis patients aged 6 and above (Hadida et al., 2014).

  • Opioid Receptor Antagonists : It has been found to be a part of compounds that act as opioid receptor pure antagonists (Carroll et al., 2005).

  • Antipsychotic Agents : Heterocyclic carboxamides like 1192U90, related to this compound, show potential as antipsychotic agents (Norman et al., 1996).

  • Alzheimer's Disease Treatment : New hybrids of related compounds show potential as multifunctional agents for Alzheimer's disease treatment (Makhaeva et al., 2020).

  • Pharmaceutical Drugs : Derivatives like 3-Arylsulfonylquinoline play important roles as pharmaceutical drugs (Zhang et al., 2016).

  • Anticonvulsant and Neuroprotective Effects : Compounds like LY293558, which are related to (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide, act as selective and competitive AMPA/Kainate receptor antagonists with anticonvulsant and neuroprotective effects in preclinical models (Lodge & Schoepp, 1997).

properties

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZBXVBPICTBDP-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60929440
Record name (3S,4aS,8aS)-N-tert-Butyldecahydro-3-isoquinolinecarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136465-81-1
Record name (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-3-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136465-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4aS,8aS)-N-tert-Butyldecahydro-3-isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60929440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4aS,8aS)-N-tert-butyldecahydro-3-isoquinolinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Isoquinolinecarboxamide, N-(1,1-dimethylethyl)decahydro-, (3S,4aS,8aS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What synthetic routes are commonly employed to produce (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide?

A1: Two main synthetic approaches are described in the research papers:

  • Reaction with an epoxide: This method, utilized in both papers [, ], involves reacting this compound with a specific epoxide: benzyl (R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethylcarbamate. This reaction requires a catalyst like potassium hydroxide and typically occurs in a solvent like methanol. The resulting product then undergoes deprotection to yield the desired (3S,4aS,8aS)-2-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-tert-butyl-decahydroisoquinoline-3-carboxamide.
  • Direct Coupling: While not explicitly detailed for this specific compound, the synthesis of Saquinavir described in one paper [] employs a direct coupling strategy using N-hydroxysuccinimide to link two complex intermediates. This suggests a potential alternative route for synthesizing this compound by coupling pre-formed building blocks.

Q2: How is this compound characterized using spectroscopic techniques?

A2: The paper focusing on Nelfinavir synthesis [] details several spectroscopic characterizations:

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